Technical Whitepaper: Synthesis, Profiling, and Applications of 1-(Isoindolin-2-yl)-2-methoxyethanone
Technical Whitepaper: Synthesis, Profiling, and Applications of 1-(Isoindolin-2-yl)-2-methoxyethanone
Executive Summary
In modern medicinal chemistry, functionalized isoindolines serve as privileged scaffolds for the development of highly targeted therapeutics, particularly in the modulation of inflammatory pathways and kinase inhibition. A critical building block in this chemical space is 1-(Isoindolin-2-yl)-2-methoxyethanone (also known as 1-(2,3-dihydro-1H-isoindol-2-yl)-2-methoxyethan-1-one).
The definitive CAS Registry Number for this compound is 1342999-31-8 [1].
This technical guide provides a comprehensive overview of its physicochemical properties, a self-validating synthetic methodology, and its mechanistic role in advanced drug discovery workflows.
Physicochemical Profiling
Understanding the quantitative metrics of 1-(Isoindolin-2-yl)-2-methoxyethanone is essential for predicting its behavior in both synthetic workflows and biological systems. The compound lacks hydrogen bond donors but possesses two acceptors (the carbonyl and ether oxygens), making it an excellent hydrogen-bond acceptor motif in protein-ligand docking.
Table 1: Core Physicochemical Properties
| Property | Value | Structural Significance |
| CAS Registry Number | 1342999-31-8[1] | Unique chemical identifier |
| IUPAC Name | 1-(2,3-dihydro-1H-isoindol-2-yl)-2-methoxyethan-1-one | Defines the N-acylated bicyclic system |
| Molecular Formula | C11H13NO2 | Standard elemental composition |
| Molecular Weight | 191.23 g/mol | Highly favorable for fragment-based drug design (FBDD) |
| Hydrogen Bond Donors | 0 | Enhances membrane permeability |
| Hydrogen Bond Acceptors | 2 | Facilitates target kinase/enzyme binding |
| Rotatable Bonds | 3 | Balances conformational flexibility with rigidity |
Synthetic Methodology & Protocol
The synthesis of 1-(Isoindolin-2-yl)-2-methoxyethanone relies on the highly efficient N-acylation of isoindoline using methoxyacetyl chloride[2]. To ensure maximum yield and purity, the protocol below is designed as a self-validating system , where the physical outcomes of each step inherently confirm the success of the underlying chemical mechanism.
Reagent Stoichiometry
Table 2: Standard Reaction Stoichiometry (1.0 mmol scale)
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol | Function |
| Isoindoline | 119.17 | 1.0 | 119 mg | Primary Bicyclic Amine Substrate |
| Methoxyacetyl Chloride | 108.52 | 1.2 | 130 mg | Electrophilic Acylating Agent |
| DIPEA | 129.24 | 1.5 | 194 mg | Non-nucleophilic Organic Base |
| Dichloromethane (DCM) | 84.93 | N/A | 5.0 mL | Aprotic Reaction Solvent |
Step-by-Step Experimental Protocol
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Step 1: Preparation of the Amine Solution
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Action: Dissolve 119 mg (1.0 mmol) of isoindoline in 5.0 mL of anhydrous DCM under an inert argon atmosphere. Add 194 mg (1.5 mmol) of N,N-Diisopropylethylamine (DIPEA).
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Expertise & Causality: Anhydrous conditions are critical because methoxyacetyl chloride is highly moisture-sensitive and will rapidly hydrolyze to methoxyacetic acid[2]. DIPEA is explicitly chosen over triethylamine; its increased steric bulk completely eliminates the risk of base-catalyzed nucleophilic side reactions.
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Step 2: Controlled Acylation
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Action: Cool the reaction vessel to 0°C using an ice-water bath. Slowly add 130 mg (1.2 mmol) of methoxyacetyl chloride dropwise over 10 minutes.
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Expertise & Causality: Methoxyacetyl chloride reacts violently with secondary amines. The 0°C environment controls the thermodynamic exotherm, preventing the thermal degradation of the methoxy ether linkage and ensuring absolute regioselectivity at the nitrogen atom.
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Step 3: Reaction Maturation & Self-Validation
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Action: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2 hours.
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Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (1:1) mobile phase. The complete disappearance of the UV-active isoindoline spot (lower Rf ) and the emergence of a new product spot (higher Rf ) physically validates that the acylation has reached completion.
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Step 4: Quenching and Phase Separation
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Action: Quench the reaction by adding 5.0 mL of 1M aqueous HCl. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated NaHCO3 (5 mL) and brine (5 mL).
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Expertise & Causality: The 1M HCl wash is a critical self-validating purification mechanism. It selectively protonates any unreacted isoindoline, forcing it entirely into the aqueous phase. The subsequent NaHCO3 wash neutralizes residual HCl and removes any hydrolyzed methoxyacetic acid, guaranteeing that the organic layer contains only the target product.
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Step 5: Isolation
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Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure 1-(Isoindolin-2-yl)-2-methoxyethanone.
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Synthetic Workflow Visualization
Fig 1: Synthetic workflow for 1-(Isoindolin-2-yl)-2-methoxyethanone via N-acylation.
Mechanistic Applications in Drug Discovery
The isoindoline core, particularly when functionalized with ether-containing acyl groups like methoxyethanone, is a highly sought-after pharmacophore. Derivatives of this scaffold are extensively utilized in the development of Phosphodiesterase-4 (PDE4) inhibitors and modulators of Tumor Necrosis Factor-alpha (TNF-α) [3],[4].
The PDE4/cAMP/TNF-α Axis
Cyclic adenosine-3',5'-monophosphate (cAMP) is a critical secondary messenger in cellular biology. The intracellular hydrolysis of cAMP to inactive 5'-AMP is catalyzed by the PDE4 enzyme. Overactive PDE4 depletes cAMP, which subsequently allows for the unchecked production of pro-inflammatory cytokines like TNF-α[4].
By utilizing 1-(Isoindolin-2-yl)-2-methoxyethanone as a precursor, medicinal chemists synthesize complex isoindoline derivatives that competitively bind to the active site of PDE4. This binding inhibits the enzyme, preserves intracellular cAMP levels, activates Protein Kinase A (PKA), and ultimately suppresses the transcription of TNF-α, offering therapeutic relief for inflammatory diseases such as psoriasis and Crohn's disease[3],[4].
Biological Pathway Visualization
Fig 2: Mechanism of isoindoline derivatives in PDE4 inhibition and TNF-α suppression.
Conclusion
1-(Isoindolin-2-yl)-2-methoxyethanone (CAS: 1342999-31-8) is a highly versatile intermediate in pharmaceutical synthesis. By adhering to strict, self-validating synthetic protocols that control the reactivity of methoxyacetyl chloride, researchers can reliably generate this building block for downstream integration into PDE4 inhibitors and other advanced therapeutic agents.
References
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Chemspace Database. "1-(2,3-dihydro-1H-isoindol-2-yl)-2-methoxyethan-1-one (CAS: 1342999-31-8)." Chemspace. URL: [Link]
- Google Patents. "US20030045552A1 - Isoindole-imide compounds, compositions, and uses thereof." United States Patent and Trademark Office.
- Google Patents. "AU2018228541A1 - Novel isoindoline derivative, and pharmaceutical composition and application thereof." IP Australia.
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LookChem. "Cas 38870-89-2, Methoxyacetyl chloride Chemical Properties and Applications." LookChem Chemical Database. URL: [Link]
Sources
- 1. 1-(2,3-dihydro-1H-isoindol-2-yl)-2-methoxyethan-1-one - C11H13NO2 | CSSB00011884848 [chem-space.com]
- 2. lookchem.com [lookchem.com]
- 3. US20030045552A1 - Isoindole-imide compounds, compositions, and uses thereof - Google Patents [patents.google.com]
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